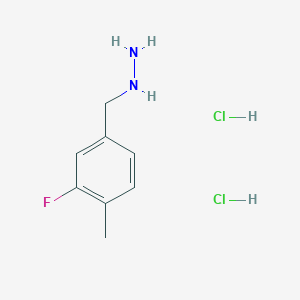
(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .
化学反应分析
Types of:
生物活性
(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2FN2 and a molecular weight of 227.11 g/mol. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its synthesis typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate under controlled conditions, yielding a product that is suitable for various research applications .
Antimicrobial Properties
Research has indicated that derivatives of hydrazine compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain hydrazine derivatives possess inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents . The mechanism of action is believed to involve interference with microbial enzyme systems, leading to cell death.
Antitumor Activity
The compound's biological evaluation has also revealed promising antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, cytotoxicity assays showed that the compound exhibited selective toxicity towards specific cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 5.6 | Moderate cytotoxicity |
| HepG2 | 2.9 | High cytotoxicity |
| K-562 | 8.1 | Low cytotoxicity |
The proposed mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound can induce oxidative stress in cancer cells, leading to apoptosis.
- DNA Interaction : Some studies have indicated that hydrazine derivatives can intercalate into DNA, disrupting replication and transcription processes .
Study on Antitumor Activity
A detailed case study investigated the effects of this compound on human cancer cell lines. The study involved treating various cell lines with different concentrations of the compound and assessing cell viability through MTT assays. Results demonstrated significant reductions in cell viability, particularly in breast and liver cancer cells, suggesting its potential as a therapeutic agent .
Safety and Toxicology
Another critical aspect of evaluating this compound is its safety profile. In vivo studies have been conducted to assess its toxicity levels. Preliminary results indicate that at therapeutic doses, the compound exhibits minimal toxicity, although further studies are required to fully understand its safety parameters and potential side effects .
属性
IUPAC Name |
(3-fluoro-4-methylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.2ClH/c1-6-2-3-7(5-11-10)4-8(6)9;;/h2-4,11H,5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGSMDBZHEVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















